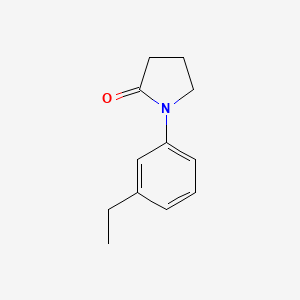![molecular formula C11H5BrClNO2S B13693622 3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13693622.png)
3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide is a heterocyclic compound that belongs to the thienoquinoline family This compound is characterized by the presence of bromine and chlorine atoms attached to the thienoquinoline core, along with a dioxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of thienoquinoline derivatives, followed by oxidation to introduce the dioxide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for various applications.
化学反应分析
Types of Reactions
3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The dioxide group can participate in redox reactions under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds with potential biological activity.
科学研究应用
3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Similar compounds to 3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide include other thienoquinoline derivatives with different substituents, such as:
- 3-Bromoquinoline
- 8-Chlorothieno[2,3-g]quinoline
- Thieno[2,3-g]quinoline derivatives with various functional groups
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and dioxide functional groups, which confer distinct chemical properties and potential applications. This combination allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C11H5BrClNO2S |
|---|---|
分子量 |
330.59 g/mol |
IUPAC 名称 |
3-bromo-8-chlorothieno[2,3-g]quinoline 1,1-dioxide |
InChI |
InChI=1S/C11H5BrClNO2S/c12-8-5-17(15,16)11-4-7-9(13)1-2-14-10(7)3-6(8)11/h1-5H |
InChI 键 |
GBLIGMDPJUGEEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C=C3C(=CC2=C1Cl)S(=O)(=O)C=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13693548.png)
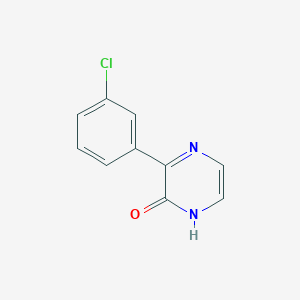
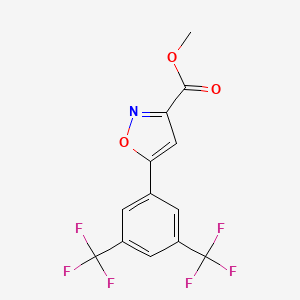
![Ethyl 3-[(2-Isopropyl-4-methyl-3-pyridyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13693560.png)
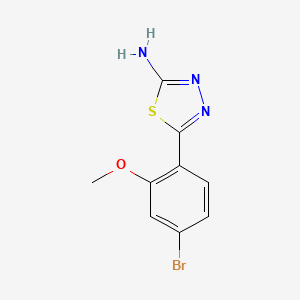
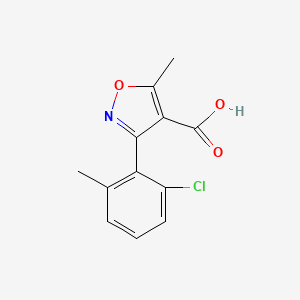
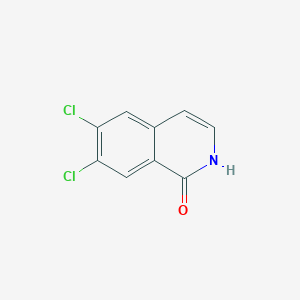
![Triisopropyl[(6-methyl-1-naphthyl)oxy]silane](/img/structure/B13693578.png)

![6-(Cbz-amino)-1-oxaspiro[2.5]octane](/img/structure/B13693593.png)
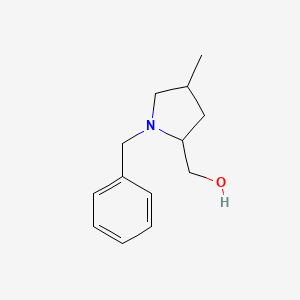

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine](/img/structure/B13693608.png)
